1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate
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Description
1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in aggressive environments. One study demonstrated the inhibitory action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, showing significant increases in inhibition efficiency with the concentration of inhibitors. These compounds act as mixed-type inhibitors, with surface analysis and quantum chemical calculations supporting their effectiveness (Yadav et al., 2016).
Fluorescence Properties
Research on benzimidazole derivatives includes the synthesis of compounds that exhibit strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescent probes and materials science. The quantum yield and Stoke's shift reported in these studies highlight the utility of these compounds in designing fluorescent materials (Zheng Wen-yao, 2012).
Antioxidant Activity
New derivatives of benzimidazole have been synthesized and evaluated for their antioxidant activity using in vitro models. These studies reveal that the activity of synthesized derivatives can sometimes be related to a membrane stabilizing effect, suggesting their potential in biochemical applications aimed at reducing oxidative stress (Buravlev et al., 2021).
Biological Activity
The design and synthesis of metal complexes derived from benzimidazole and their biological activities have been explored, with some complexes showing significant antibacterial, antifungal, and antitumor activities. These findings point to the potential of benzimidazole derivatives in developing new therapeutic agents (al-Hakimi et al., 2020).
Molecular Synthesis and Reactivity
Benzimidazole derivatives have been synthesized for various applications, including the preparation of polyfunctional heterocyclic systems. These compounds serve as versatile reagents, enabling the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Pizzioli et al., 1998).
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-phenoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(21-13-6-4-3-5-7-13)17(20)22-14-8-9-16-15(10-14)18-11-19(16)2/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHCVHQNDCLSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC2=C(C=C1)N(C=N2)C)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.